3-Ethylbenzene-1,2-diol chemical properties and structure
3-Ethylbenzene-1,2-diol chemical properties and structure
An In-Depth Technical Guide to 3-Ethylbenzene-1,2-diol (3-Ethylcatechol)
Abstract
This technical guide provides a comprehensive overview of 3-Ethylbenzene-1,2-diol, a catechol derivative also known as 3-ethylcatechol. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core chemical properties, molecular structure, synthesis protocols, and spectroscopic characteristics of the compound. The guide emphasizes the causality behind experimental choices, grounding its claims in authoritative references to ensure scientific integrity. Key data is presented in structured tables, and chemical processes are visualized using diagrams to facilitate understanding. The inherent reactivity of the catechol moiety is discussed, highlighting its potential as a synthetic building block and its biological relevance. Finally, essential safety and handling protocols are outlined.
Chemical Identity and Structure
3-Ethylbenzene-1,2-diol is an organic compound classified as a catechol, which are compounds containing a 1,2-benzenediol moiety.[1] It is the simplest member of the 3-ethylcatechol class, characterized by an ethyl substituent at the C3 position of the catechol ring.[2]
Nomenclature and Identifiers
Precise identification is critical in scientific research. The following table summarizes the key identifiers for 3-Ethylbenzene-1,2-diol.
| Identifier | Value | Source(s) |
| IUPAC Name | 3-ethylbenzene-1,2-diol | PubChem[2] |
| Common Synonyms | 3-Ethylcatechol, 2,3-Dihydroxyethylbenzene | PubChem[2], ChemScene[3] |
| CAS Number | 933-99-3 | ChemScene[3], AOBChem[4] |
| Molecular Formula | C₈H₁₀O₂ | PubChem[2], ChemScene[3] |
| Molecular Weight | 138.16 g/mol | PubChem[2], ChemScene[3] |
| InChI | InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h3-5,9-10H,2H2,1H3 | PubChem[2] |
| InChIKey | UUCQGNWZASKXNN-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CCC1=C(C(=CC=C1)O)O | PubChem[2] |
Molecular Structure
The structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at adjacent positions (C1 and C2) and an ethyl (-CH₂CH₃) group at the C3 position. The molecule is achiral.
Caption: 2D structure of 3-Ethylbenzene-1,2-diol.
Physicochemical Properties
The physical and chemical properties of 3-Ethylbenzene-1,2-diol dictate its behavior in various systems, from reaction solvents to biological matrices. While extensive experimental data is limited, reliable computational predictions provide valuable insights.
| Property | Value | Type | Source(s) |
| Polar Surface Area | 40.46 Ų | Predicted | ChemScene[3], FooDB[1] |
| logP | 1.66 - 2.32 | Predicted | ChemScene[3], FooDB[1] |
| Hydrogen Bond Donors | 2 | Predicted | ChemScene[3], FooDB[1] |
| Hydrogen Bond Acceptors | 2 | Predicted | ChemScene[3], FooDB[1] |
| Rotatable Bond Count | 1 | Predicted | ChemScene[3], FooDB[1] |
| Water Solubility | 12.3 g/L | Predicted | FooDB[1] |
| pKa (Strongest Acidic) | 9.56 (Phenolic OH) | Predicted | FooDB[1] |
| Storage Temperature | 4°C - 8°C, under nitrogen | Experimental | ChemScene[3], AOBChem[4] |
Synthesis and Manufacturing
The synthesis of 3-substituted catechols can be challenging due to issues with regioselectivity and the product's sensitivity to oxidation.[5] Direct electrophilic substitution on catechol often yields a mixture of 3- and 4-substituted isomers, which are difficult to separate. A more robust and selective strategy involves the demethylation of a readily available, protected precursor like 3-ethylveratrole (3-ethyl-1,2-dimethoxybenzene).
Recommended Synthetic Protocol: Demethylation of 3-Ethylveratrole
This protocol is adapted from a standard procedure for cleaving aryl methyl ethers to yield phenols, specifically referencing the synthesis of the isomeric 4-ethylcatechol.[6] The use of a strong acid like hydrobromic acid is a well-established method for this transformation.[7]
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethylveratrole (1 equivalent) with a 47-48% aqueous solution of hydrobromic acid (HBr) (approx. 10-12 equivalents).
-
Reaction Execution: Heat the stirred mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Refluxing provides the necessary activation energy for the nucleophilic cleavage of the stable ether bonds by the bromide ion. The large excess of HBr ensures the reaction goes to completion.
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully add an equal volume of cold deionized water. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).
-
Causality: The addition of water quenches the reaction and helps to dissolve the inorganic salts. Diethyl ether is chosen for its ability to dissolve the organic product while having low miscibility with the aqueous layer.
-
-
Workup - Washing: Combine the organic extracts. Wash successively with deionized water, a 5% aqueous sodium thiosulfate solution, and finally with brine.
-
Causality: The water wash removes residual HBr. The sodium thiosulfate wash is crucial to neutralize any traces of bromine (Br₂) that may have formed, which could otherwise oxidize the catechol product. The brine wash removes bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Ethylbenzene-1,2-diol.
Reaction Pathway
Caption: Synthesis of 3-Ethylbenzene-1,2-diol via demethylation.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the aromatic protons, and the hydroxyl protons.
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Ethyl Group: A triplet integrating to 3H around δ 1.2 ppm (–CH₃) coupled to the adjacent methylene group, and a quartet integrating to 2H around δ 2.6 ppm (–CH₂–) coupled to the methyl group.
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Aromatic Protons: Three protons on the benzene ring (at C4, C5, and C6) will appear in the aromatic region (δ 6.7-7.0 ppm). They will exhibit complex coupling patterns (doublet of doublets, triplets) due to their proximity to each other.
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Hydroxyl Protons: Two broad singlets for the phenolic –OH groups, typically in the range of δ 5-9 ppm. Their chemical shift can be highly variable depending on solvent and concentration. These peaks will disappear upon D₂O exchange.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display 8 distinct signals, corresponding to the 8 non-equivalent carbon atoms in the molecule.
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Aliphatic Carbons: Two signals in the upfield region (δ 15-30 ppm) for the ethyl group carbons.
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Aromatic Carbons: Six signals in the downfield region (δ 110-150 ppm). The two carbons bonded to the hydroxyl groups (C1 and C2) will be the most deshielded in this group.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by features characteristic of the phenolic and aromatic functionalities.
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O–H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydrogen-bonded phenolic hydroxyl groups.
-
C–H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.
-
C–H Stretch (Aliphatic): Medium to weak absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.
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C–O Stretch (Phenolic): A strong absorption around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 138. A significant M-15 peak (loss of •CH₃) and an M-29 peak (loss of •CH₂CH₃, a benzylic cleavage) would also be anticipated as major fragments.
Reactivity and Potential Applications
The utility of 3-Ethylbenzene-1,2-diol stems from the reactivity of its catechol core.
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Building Block: Catechols are valuable intermediates in the fine chemical and pharmaceutical industries.[5] 3-substituted catechols, in particular, serve as precursors for a range of pharmaceuticals, including adrenergic catecholamines and antihypertensive drugs.[5] The ethyl group at the 3-position provides a specific substitution pattern that can be exploited in multi-step syntheses.
-
Oxidation: The diol system is susceptible to oxidation, readily forming the corresponding ortho-quinone. This reactivity is central to its biological roles and can be a consideration in synthetic applications, often necessitating the use of inert atmospheres during reactions.
-
Chelation: The adjacent hydroxyl groups act as an effective bidentate ligand, capable of chelating with a wide variety of metal ions.
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Biological Relevance: 3-Ethylbenzene-1,2-diol has been detected in foods like coffee.[1] In a broader context, catechols are known to interact with biomolecules, and their metabolites can have physiological effects.[5] The atmospheric oxidation of ethylbenzene, a common industrial chemical, can proceed through hydroxyl radical addition, leading to intermediates that could potentially form catechol derivatives.[9]
Safety and Handling
As with all chemicals, proper safety protocols must be followed when handling 3-Ethylbenzene-1,2-diol. The safety information is analogous to that of other substituted phenols and catechols.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10][11] Avoid all personal contact.[11] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10] For long-term stability, storage at 4-8°C under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[3][4]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[12]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[10][12]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek immediate medical attention.
-
Conclusion
3-Ethylbenzene-1,2-diol is a structurally defined catechol derivative with significant potential as a synthetic intermediate. Its chemical identity is well-established, and while experimental data on its properties is limited, reliable predictions and analogies to similar compounds provide a strong foundation for its use in research and development. Understanding its synthesis via precursor demethylation, its characteristic spectroscopic signature, and the inherent reactivity of the catechol moiety is key to leveraging this compound's potential. Strict adherence to safety and handling protocols is mandatory to ensure its safe and effective application in the laboratory and beyond.
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